
(3-Butylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Butylphenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a butyl group at the third position and a boronic acid functional group. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Butylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the process begins with the bromination of 3-butylbenzene, followed by a reaction with butyllithium to form the corresponding organolithium compound. This intermediate is then treated with a boric ester, such as triisopropyl borate, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (3-Butylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(3-Butylphenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-Butylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the butyl substituent, making it less hydrophobic.
4-tert-Butylphenylboronic Acid: Has a tert-butyl group at the para position, offering different steric and electronic properties.
3,5-Di-tert-Butylphenylboronic Acid: Contains two tert-butyl groups, providing increased steric hindrance and hydrophobicity.
Uniqueness: (3-Butylphenyl)boronic acid’s unique structure, with a butyl group at the meta position, offers a balance of hydrophobicity and reactivity, making it particularly useful in specific synthetic applications where other boronic acids may not perform as well .
Propiedades
Fórmula molecular |
C10H15BO2 |
|---|---|
Peso molecular |
178.04 g/mol |
Nombre IUPAC |
(3-butylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8,12-13H,2-3,5H2,1H3 |
Clave InChI |
NTSZBZIBMNMDKQ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)CCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



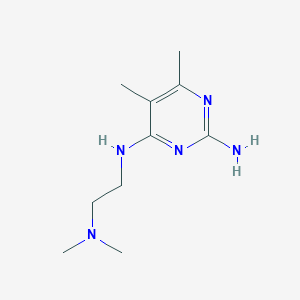

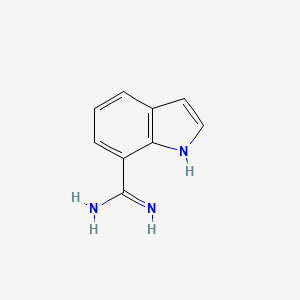
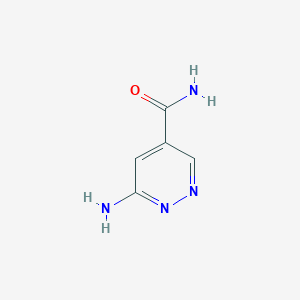
![7-Azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13118410.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13118413.png)
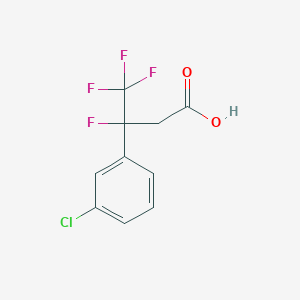
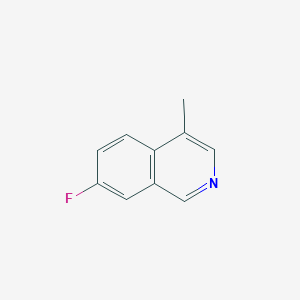
![7-Bromo-2-ethylbenzo[d]thiazole](/img/structure/B13118430.png)
![2,3-Dihydroimidazo[1,2-a]pyrazine](/img/structure/B13118446.png)
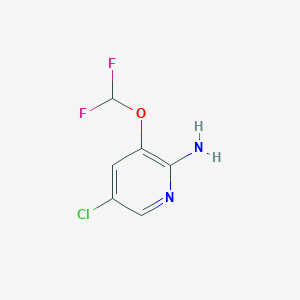
![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)
![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)
